molecular formula C9H8N2O4 B5512481 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B5512481
M. Wt: 208.17 g/mol
InChI Key: GPWQCPJNIXBZCX-UHFFFAOYSA-N
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Description

7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that features a benzoxazepine core structure. Compounds with this core structure are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the nitration of a benzoxazepine precursor followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amine group, resulting in different biological activities.

    Substitution: Various substitution reactions can occur, where different functional groups replace the nitro group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with the benzoxazepine core structure may exhibit various activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic effects, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar core structure but differ in their specific functional groups and biological activities.

    Benzoxazepines: Other derivatives of benzoxazepine may have different substituents, leading to varied properties.

Uniqueness

7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific nitro group, which can influence its reactivity and biological activity compared to other benzoxazepine derivatives.

Properties

IUPAC Name

7-nitro-4,5-dihydro-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-5-15-8-2-1-7(11(13)14)3-6(8)4-10-9/h1-3H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQCPJNIXBZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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